molecular formula C20H23NO4 B1248380 o-Methylflavinantine

o-Methylflavinantine

Cat. No.: B1248380
M. Wt: 341.4 g/mol
InChI Key: DBPGJIUVRZHFCM-FOIQADDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

o-Methylflavinantine is a benzylisoquinoline alkaloid characterized by a methyl group substitution at the oxygen position of its core structure. It is primarily isolated from medicinal plants such as Meconopsis quintuplinervia (a Tibetan medicinal herb) and Rhigiocarya racemifera . Its first reported isolation from Meconopsis quintuplinervia in 2007 highlighted its unique phytochemical profile . Structural elucidation via MS, NMR, and chromatography confirms its identity as a methylated derivative of flavinantin .

Properties

Molecular Formula

C20H23NO4

Molecular Weight

341.4 g/mol

IUPAC Name

(1R,9R)-4,5,13-trimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2,4,6,10,13-pentaen-12-one

InChI

InChI=1S/C20H23NO4/c1-21-6-5-20-11-19(25-4)16(22)9-14(20)15(21)7-12-8-17(23-2)18(24-3)10-13(12)20/h8-11,15H,5-7H2,1-4H3/t15-,20-/m1/s1

InChI Key

DBPGJIUVRZHFCM-FOIQADDNSA-N

SMILES

CN1CCC23C=C(C(=O)C=C2C1CC4=CC(=C(C=C34)OC)OC)OC

Isomeric SMILES

CN1CC[C@]23C=C(C(=O)C=C2[C@H]1CC4=CC(=C(C=C34)OC)OC)OC

Canonical SMILES

CN1CCC23C=C(C(=O)C=C2C1CC4=CC(=C(C=C34)OC)OC)OC

Synonyms

2-methyl-flavinantine
2-methylflavinantine
2-methylflavinantine, (+-)-isomer
o-methylflavinantine

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Structural Differentiation: this compound is distinguished from flavinantin by its methyl group at the oxygen position, which may enhance lipophilicity and membrane permeability compared to the unmethylated analog .

Biological Activity: this compound’s smooth muscle modulation contrasts with palmatine’s broader anticancer effects, suggesting divergent molecular targets . Norsanguinarine, also isolated from Meconopsis quintuplinervia, exhibits cytotoxicity absent in this compound, highlighting structural-activity divergences within the same plant .

Taxonomic Specificity: this compound and amurine co-occur in Meconopsis quintuplinervia, but their distinct biosynthetic pathways (benzylisoquinoline vs. protoberberine) reflect the plant’s metabolic diversity .

Pharmacological and Analytical Insights

  • Isolation Methods: this compound is purified via methanol extraction and column chromatography, with structural confirmation through HRMS and 2D-NMR . Similar protocols are used for norsanguinarine and tricin .

Contradictions and Unique Findings

  • First-Time Isolations: this compound was initially reported in Rhigiocarya racemifera in 1974 but later identified in Meconopsis quintuplinervia in 2007 , underscoring its cross-taxonomic distribution.
  • Pharmacological Data: Limited studies on flavinantin (its unmethylated analog) prevent direct efficacy comparisons, highlighting a research gap .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
o-Methylflavinantine
Reactant of Route 2
Reactant of Route 2
o-Methylflavinantine

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